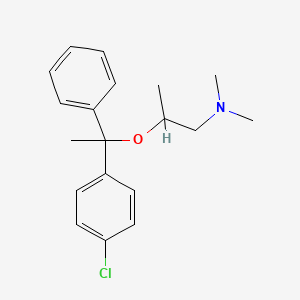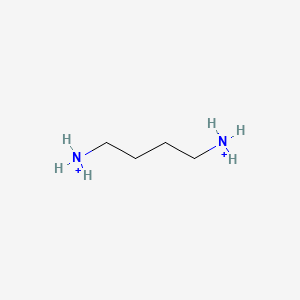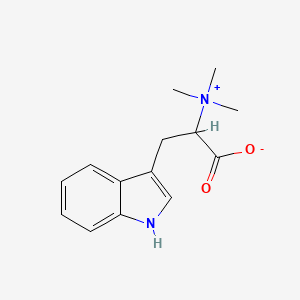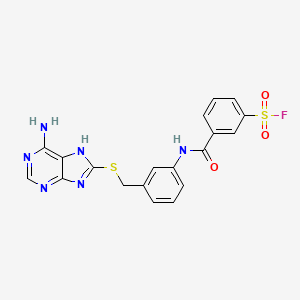
Mecloxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecloxamine is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Marine Environmental Protection and Research : Experimental activities that manipulate the marine environment, such as marine scientific research (MSR), enhance oceanic knowledge but may also have significant environmental effects. This calls for a balance between scientific exploration and marine environmental protection, as highlighted by the 1982 United Nations Convention on the Law of the Sea's provisions (Verlaan, 2007) Verlaan (2007).
Biological and Toxicological Assays in Drug Discovery : The use of microfluidics, including microchip electrophoresis, has transformed biological, toxicological, and pharmacological research. This technology is essential for studying drug–organ interactions, safety, toxicity, and modeling various pathologies ‘in a dish’, thereby impacting drug discovery processes (Caruso et al., 2020) Caruso et al. (2020).
Antidepressant and Cytotoxicity Activities of Natural Compounds : Research on Cycas pectinata Buch.-Ham. compounds showed significant antidepressant activity with moderate toxicity. This suggests potential for further research in identifying mechanisms of action for these compounds (Rahman et al., 2020) Rahman et al. (2020).
Topical Drug Delivery Systems : Studies on microemulsion-based gel formulations for drugs like diclofenac sodium indicate significant advancements in drug delivery methods. Such systems offer enhanced penetration and controlled release, important for topical administration (Hajjar et al., 2018) Hajjar et al. (2018).
Preventive Effects in Chemotherapy-Induced Toxicity : The combination of antioxidants and protective agents like mesna has shown effectiveness in preventing cyclophosphamide-induced cystitis. This highlights the role of antioxidants in mitigating side effects of chemotherapy (Yildirim et al., 2004) Yildirim et al. (2004).
Neuroprotective Activities in Alzheimer's Disease : The study of propolis and its extracts in Alzheimer's disease models demonstrated potential neuroprotective activities. This suggests avenues for exploring natural compounds in treating neurodegenerative diseases (Nanaware et al., 2017) Nanaware et al. (2017).
Soy Protein-Based Bio-Adhesives : Research into improving the water resistance of soy protein-based adhesives using compounds like MEP indicates progress in eco-friendly adhesive technologies. This has implications for industries like plywood manufacturing (Luo et al., 2016) Luo et al. (2016).
Drug Discovery and Clinical Medicine : Historical perspectives on drug discovery emphasize the evolving nature of this field, including the integration of molecular biology and genomics. This evolution shapes current and future drug development strategies (Drews, 2000) Drews (2000).
Chemotherapy for Cancer : The phosphatidylethanolamine biosynthesis pathway is identified as a new target for cancer chemotherapy, with potential for repurposing existing drugs like meclizine in combination therapies (Guan et al., 2019) Guan et al. (2019).
Eigenschaften
CAS-Nummer |
5668-06-4 |
|---|---|
Produktname |
Mecloxamine |
Molekularformel |
C19H24ClNO |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3 |
InChI-Schlüssel |
WILANEPAIMJUCP-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
5668-06-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)
![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
